4-Hydroxy-N-octylthiophene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
922714-85-0 |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
4-hydroxy-N-octylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H21NO2S/c1-2-3-4-5-6-7-8-14-13(16)12-9-11(15)10-17-12/h9-10,15H,2-8H2,1H3,(H,14,16) |
InChI Key |
NINBTXFBCSXIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=CS1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Hydroxy N Octylthiophene 2 Carboxamide and Analogues
Retrosynthetic Analysis of the 4-Hydroxy-N-octylthiophene-2-carboxamide Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection is at the amide bond, a common and reliable bond-forming reaction. This leads to two key synthons: a 4-hydroxythiophene-2-carboxylic acid derivative and octylamine (B49996). The former is the more complex fragment and requires further deconstruction of the thiophene (B33073) ring itself.
A logical disconnection of the 4-hydroxythiophene-2-carboxylic acid core would break the C-S and C-C bonds of the ring, suggesting precursors that can be cyclized to form the desired substituted thiophene. This leads to several potential synthetic strategies based on well-established named reactions for thiophene synthesis. The choice of a specific route would depend on the availability and reactivity of the starting materials.
Foundational Synthetic Routes to Thiophene Core Structures
The construction of the thiophene ring is a critical step in the synthesis of this compound. Several classical methods are available for the synthesis of substituted thiophenes, each with its own advantages and limitations.
The Gewald reaction is a multicomponent reaction that typically produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While the direct product is a 2-aminothiophene, modifications and subsequent reactions can potentially lead to the desired 4-hydroxy functionality.
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The versatility of the Gewald reaction lies in the wide variety of commercially available starting materials. researchgate.net Although primarily used for 2-aminothiophenes, this method's principles of building the thiophene ring from acyclic precursors are fundamental in heterocyclic chemistry.
Interactive Data Table: Key Features of the Gewald Aminothiophene Synthesis
| Feature | Description |
| Reactants | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur |
| Product | Polysubstituted 2-Aminothiophene |
| Key Intermediates | Knoevenagel condensation product |
| Advantages | Multicomponent, high atom economy, readily available starting materials |
The Paal-Knorr synthesis is a versatile method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com For the synthesis of thiophenes, the 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org
This method is advantageous for producing a wide range of substituted thiophenes. The mechanism involves the conversion of the dicarbonyl compound to a thioketone intermediate, which then cyclizes and dehydrates to form the aromatic thiophene ring. wikipedia.org The regiochemistry of the final product is determined by the substitution pattern of the starting 1,4-dicarbonyl compound.
Interactive Data Table: Key Features of the Paal-Knorr Thiophene Synthesis
| Feature | Description |
| Reactant | 1,4-Dicarbonyl compound |
| Reagent | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) |
| Product | Substituted Thiophene |
| Advantages | High yields, applicable to a wide range of substituted thiophenes |
The Fiesselmann thiophene synthesis is a particularly relevant method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikiwand.comwikipedia.org This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base. wikipedia.orgderpharmachemica.com
The mechanism proceeds through a Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Claisen condensation to form the thiophene ring. wikipedia.org Tautomerization of the resulting keto-enol system leads to the stable 3-hydroxythiophene product. wikiwand.com This method provides a direct route to the core structure required for this compound, assuming appropriate starting materials are used to achieve the desired substitution pattern.
Interactive Data Table: Key Features of the Fiesselmann Thiophene Synthesis
| Feature | Description |
| Reactants | Thioglycolic acid derivative, α,β-Acetylenic ester |
| Product | 3-Hydroxy-2-thiophenecarboxylic acid derivative |
| Key Steps | Michael addition, intramolecular Claisen condensation |
| Advantages | Direct route to 3-hydroxythiophenes |
Introduction of the Carboxamide Functionality
Once the 4-hydroxythiophene-2-carboxylic acid core has been synthesized, the final step is the formation of the amide bond with octylamine. This is a common transformation in organic synthesis, and several reliable methods are available.
The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated to facilitate the reaction. A wide array of coupling reagents has been developed for this purpose. nih.gov
Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.govpeptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). peptide.com The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired scale of the reaction. For instance, EDC is often favored for its water-soluble urea (B33335) byproduct, which simplifies purification. peptide.com
Interactive Data Table: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, can be used with additives to suppress racemization. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered substrates. peptide.com |
| Aminium/Uronium Salts | HATU, HBTU | Fast reaction rates and low levels of epimerization. peptide.com |
Stereochemical Considerations in Amide Synthesis
The synthesis of this compound does not involve the creation of any chiral centers, rendering the molecule achiral. However, stereochemical considerations are still relevant when discussing the conformational isomerism inherent to the amide functional group. The planarity of the amide bond, a result of the delocalization of the nitrogen lone pair into the carbonyl system, imparts a partial double-bond character to the C-N bond. This restricts free rotation, leading to the existence of two distinct planar conformers: cis and trans. nih.gov
For secondary amides like this compound, the trans isomer, where the bulky N-octyl group and the thiophene ring are on opposite sides of the C-N bond, is significantly more sterically favored and thus predominates at equilibrium. The cis isomer, which would place these groups on the same side, results in significant steric hindrance. The energy barrier for rotation around this bond is substantial, making these isomers distinct species on the NMR timescale at room temperature. mdpi.com
A second level of conformational isomerism arises from the rotation around the single bond connecting the thiophene ring (C2) and the carbonyl carbon. This gives rise to s-cis and s-trans rotamers, which describe the orientation of the thiophene's sulfur atom relative to the carbonyl oxygen. The relative stability of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding or steric effects from substituents on the thiophene ring.
| Type of Isomerism | Description | Relevant Bonds | Predominant Conformer | Reason for Predominance |
|---|---|---|---|---|
| Amide Bond Isomerism | Restricted rotation around the C-N amide bond. | Carbonyl C — Amide N | Trans | Minimization of steric hindrance between the thiophene ring and the N-octyl group. |
| Rotational Isomerism (Rotamers) | Rotation around the single bond connecting the aromatic ring and the carbonyl group. | Thiophene C2 — Carbonyl C | Dependent on substituents | Influenced by intramolecular hydrogen bonding and steric effects. |
Regioselective Hydroxylation and Alkylation Strategies for the Thiophene Ring System
The synthesis of the target molecule requires the precise placement of three different functionalities on the thiophene ring: a carboxamide at C2, a hydroxyl group at C4, and hydrogen atoms at C3 and C5. This necessitates highly regioselective synthetic strategies.
Installation of the Hydroxyl Group at Position 4
Direct and regioselective hydroxylation of a pre-formed thiophene-2-carboxamide at the C4 position is challenging due to the directing effects of the existing substituent. A more feasible approach involves constructing the thiophene ring with a precursor functional group at the C4 position, which can later be converted to a hydroxyl group.
One robust strategy involves starting with a 4-halothiophene-2-carboxylic acid derivative. The electron-withdrawing nature of the carboxyl group at C2 and the halogen at C4 can activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org Reacting a 4-bromo or 4-chlorothiophene-2-carboxylate with a strong nucleophile like sodium hydroxide (B78521) at elevated temperatures could displace the halide to install the hydroxyl group. The viability of this reaction is highly dependent on the electronic activation of the ring. nih.govchemrxiv.orgbohrium.com
An alternative, more modern approach would be to employ a metal-catalyzed cross-coupling reaction. For instance, a 4-bromothiophene-2-carboxylic ester could undergo a Buchwald-Hartwig-type hydroxylation using a palladium or copper catalyst with a suitable hydroxide source.
A third strategy could be built upon the versatile Gewald reaction, a multicomponent synthesis that produces 2-aminothiophenes. researchgate.netorganic-chemistry.orgwikipedia.orgtandfonline.com While this typically places an amino group at C2, variations of the reaction could potentially be used to construct a thiophene with a desired substitution pattern. However, converting a substituent at C4 to a hydroxyl group would still be required in a subsequent step. Given the available methods, the SNAr or metal-catalyzed hydroxylation of a 4-halothiophene precursor represents a more direct and plausible synthetic route.
Incorporation of the N-Octyl Chain via N-Alkylation or Amidation
The formation of the N-octyl carboxamide is a standard and well-established chemical transformation. This step typically follows the synthesis of the core intermediate, 4-hydroxythiophene-2-carboxylic acid. The most common method is amidation, which involves the coupling of the carboxylic acid with n-octylamine.
To facilitate this reaction, the carboxylic acid is usually activated. A classic method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the 4-hydroxythiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with n-octylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov
Alternatively, direct coupling methods can be employed, which avoid the isolation of the acyl chloride intermediate. These methods utilize coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 4-dimethylaminopyridine (DMAP). nih.govmasterorganicchemistry.com These reagents facilitate the direct formation of the amide bond between the carboxylic acid and n-octylamine under milder conditions.
| Method | Reagents | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Method | 1. SOCl₂ or (COCl)₂ 2. n-Octylamine, Base (e.g., Et₃N) | 4-Hydroxythiophene-2-carbonyl chloride | High reactivity, often high yield. | Requires handling of moisture-sensitive acyl chloride; harsh reagents. |
| Carbodiimide Coupling | n-Octylamine, DCC or EDC, DMAP (optional) | O-acylisourea (in situ) | Milder conditions, one-pot procedure. | DCC can form an insoluble dicyclohexylurea byproduct that requires removal. |
Derivatization and Functionalization Strategies for Expanding Molecular Diversity
Once this compound is synthesized, its structure can be further modified to create a library of analogues for structure-activity relationship studies. Derivatization can be targeted at the thiophene ring or the carboxamide moiety.
Modification at the Thiophene Ring
The thiophene ring possesses two sites for further functionalization: the vacant C3 and C5 positions, and the existing hydroxyl group at C4.
Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution. The hydroxyl group at C4 is a strongly activating, ortho-, para-directing group, while the carboxamide at C2 is a deactivating, meta-directing group. The combined effect of these substituents will direct incoming electrophiles primarily to the C5 position, which is ortho to the activating hydroxyl group. Reactions such as halogenation (using NBS or NCS), nitration, or Friedel-Crafts acylation could be employed to introduce new substituents at this position.
Modification of the Hydroxyl Group: The C4-hydroxyl group itself is a prime site for derivatization. Standard reactions for phenols can be applied here. For example, O-alkylation via the Williamson ether synthesis (using an alkyl halide and a base like K₂CO₃) would convert the hydroxyl group into an ether. Similarly, O-acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. thermofisher.com These modifications allow for the systematic variation of steric and electronic properties at the C4 position.
Modifications at the Carboxamide Nitrogen and Carbonyl Moiety
The secondary amide group offers several avenues for chemical modification, primarily focused on the carbonyl group.
Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would convert the this compound into the corresponding secondary amine, 2-((octylamino)methyl)-thiophen-4-ol, fundamentally altering the electronic properties and hydrogen-bonding capabilities of the side chain.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, which would revert the molecule to 4-hydroxythiophene-2-carboxylic acid and n-octylamine. While this is often a degradation pathway, it can be a useful synthetic step if further modification of the carboxylic acid is desired.
Transamidation: It is also possible to exchange the N-octyl group through a transamidation reaction, although this typically requires harsh conditions or metal catalysis. rsc.org This would allow for the introduction of different alkyl or aryl groups at the amide nitrogen.
Synthetic Routes to Bioisosteric Analogues
The general synthetic strategy for these analogues involves two primary stages: the formation of the core heterocyclic carboxylic acid and the subsequent amidation with octylamine. While the final amidation step is relatively standard across the different bioisosteres, the synthesis of the requisite hydroxylated heterocyclic precursors varies significantly.
Pyridine Analogue: Synthesis of 4-Hydroxy-N-octylpyridine-2-carboxamide
The pyridine bioisostere of this compound is 4-Hydroxy-N-octylpyridine-2-carboxamide. The key precursor for this synthesis is 4-Hydroxypyridine-2-carboxylic acid, also known as 4-hydroxypicolinic acid, which is a commercially available starting material. cymitquimica.comfishersci.ca The synthesis can, therefore, be efficiently accomplished in two steps: activation of the carboxylic acid followed by coupling with octylamine.
A common method for the amidation of 4-Hydroxypyridine-2-carboxylic acid is the conversion of the carboxylic acid to an acyl chloride, which then reacts with the primary amine.
Step 1: Acyl Chloride Formation 4-Hydroxypyridine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (B109758) (DCM) or with a catalytic amount of dimethylformamide (DMF). mdpi.com This reaction converts the carboxylic acid to the more reactive 4-hydroxypyridine-2-carbonyl chloride.
Step 2: Amidation The resulting acyl chloride is then reacted directly with octylamine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction yields the final product, 4-Hydroxy-N-octylpyridine-2-carboxamide.
Alternatively, peptide coupling reagents can be used for the direct amidation of the carboxylic acid, avoiding the need for the acyl chloride intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) can efficiently facilitate the formation of the amide bond between 4-Hydroxypyridine-2-carboxylic acid and octylamine. researchgate.net
| Step | Reactant(s) | Reagents | Product | Description |
|---|---|---|---|---|
| 1 | 4-Hydroxypyridine-2-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-Hydroxypyridine-2-carbonyl chloride | Activation of the carboxylic acid to form the acyl chloride. |
| 2 | 4-Hydroxypyridine-2-carbonyl chloride, Octylamine | Triethylamine (TEA) or other base | 4-Hydroxy-N-octylpyridine-2-carboxamide | Amide bond formation via nucleophilic acyl substitution. |
| Alternative One-Pot Amidation | ||||
| - | 4-Hydroxypyridine-2-carboxylic acid, Octylamine | EDC, HOBt, in a solvent like DMF | 4-Hydroxy-N-octylpyridine-2-carboxamide | Direct formation of the amide bond using peptide coupling agents. |
Furan (B31954) Analogue: Synthetic Strategy for 4-Hydroxy-N-octylfuran-2-carboxamide
The synthesis of the furan analogue, 4-Hydroxy-N-octylfuran-2-carboxamide, requires the preparation of the 4-hydroxyfuran-2-carboxylic acid core. Direct synthesis of this precursor is not widely documented, but a plausible route can be constructed from readily available furan derivatives. One potential strategy begins with furan-2,4-dicarboxylic acid, which can be selectively reduced.
Step 1: Selective Esterification Furan-2,4-dicarboxylic acid can be selectively esterified at the C2 position due to the differential reactivity of the two carboxyl groups.
Step 2: Selective Reduction The free carboxylic acid at the C4 position can then be selectively reduced to a hydroxymethyl group.
Step 3: Oxidation and Amidation The ester at the C2 position is then hydrolyzed back to a carboxylic acid. The resulting 4-(hydroxymethyl)furan-2-carboxylic acid nih.gov can then be amidated with octylamine using standard coupling procedures as described for the pyridine analogue. The final step would involve the conversion of the hydroxymethyl group at the C4 position to a hydroxyl group, which can be a challenging transformation.
An alternative and more direct approach would involve the synthesis of a protected 4-hydroxyfuran intermediate, followed by carboxylation and amidation.
| Step | Starting Material | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1 | Furan-2,4-dicarboxylic acid | Selective esterification of the C2-carboxyl group | 4-Carboxy-furan-2-carboxylic acid methyl ester |
| 2 | 4-Carboxy-furan-2-carboxylic acid methyl ester | Selective reduction of the C4-carboxyl group | 4-(Hydroxymethyl)furan-2-carboxylic acid methyl ester |
| 3 | 4-(Hydroxymethyl)furan-2-carboxylic acid methyl ester | Hydrolysis of the ester | 4-(Hydroxymethyl)furan-2-carboxylic acid |
| 4 | 4-(Hydroxymethyl)furan-2-carboxylic acid | Amidation with octylamine | 4-(Hydroxymethyl)-N-octylfuran-2-carboxamide |
| 5 | 4-(Hydroxymethyl)-N-octylfuran-2-carboxamide | Oxidation of the hydroxymethyl group to a hydroxyl group | 4-Hydroxy-N-octylfuran-2-carboxamide |
Pyrrole (B145914) Analogue: Synthetic Strategy for 4-Hydroxy-N-octylpyrrole-2-carboxamide
The synthesis of the pyrrole analogue, 4-Hydroxy-N-octylpyrrole-2-carboxamide, presents similar challenges to the furan analogue, primarily in the formation of the 4-hydroxypyrrole-2-carboxylic acid scaffold. A potential route could start from a protected 4-hydroxypyrrole derivative.
One established method for pyrrole synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. To obtain the desired product, a suitably substituted 1,4-dicarbonyl precursor would be required.
A plausible synthetic pathway could be initiated from 4-hydroxy-L-proline, a naturally occurring amino acid. researchgate.net
Step 1: N-Protection and Esterification The secondary amine of 4-hydroxy-L-proline can be protected, for example, as a Boc or Cbz derivative, followed by esterification of the carboxylic acid.
Step 2: Oxidation The protected 4-hydroxyproline (B1632879) ester can then be oxidized to introduce a carbonyl group, forming a 4-oxoproline derivative.
Step 3: Aromatization Subsequent chemical steps would be required to eliminate the protecting group and induce aromatization to the pyrrole ring, yielding a 4-hydroxypyrrole-2-carboxylic acid ester.
Step 4: N-Alkylation The pyrrole nitrogen can be alkylated with an octyl group using a suitable octyl halide under basic conditions.
Step 5: Hydrolysis and Amidation Finally, the ester is hydrolyzed to the carboxylic acid, which is then coupled with octylamine to afford 4-Hydroxy-N-octylpyrrole-2-carboxamide.
| Step | Starting Material | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Hydroxy-L-proline | N-protection and esterification | Protected 4-hydroxyproline ester |
| 2 | Protected 4-hydroxyproline ester | Oxidation of the hydroxyl group | Protected 4-oxoproline ester |
| 3 | Protected 4-oxoproline ester | Aromatization to the pyrrole ring | 4-Hydroxypyrrole-2-carboxylic acid ester |
| 4 | 4-Hydroxypyrrole-2-carboxylic acid ester | N-alkylation with an octyl halide | 1-Octyl-4-hydroxypyrrole-2-carboxylic acid ester |
| 5 | 1-Octyl-4-hydroxypyrrole-2-carboxylic acid ester | Ester hydrolysis followed by amidation | 1-Octyl-4-hydroxy-N-octylpyrrole-2-carboxamide |
Computational and Theoretical Investigations of 4 Hydroxy N Octylthiophene 2 Carboxamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule at the electronic level. These methods are fundamental in predicting molecular geometry, electronic distribution, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is a popular approach for studying thiophene-based systems to understand their structural and electronic characteristics. ikm.org.mysemanticscholar.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are utilized to optimize the molecular geometry and determine various electronic parameters. ikm.org.mynih.govbohrium.com
For thiophene-2-carboxamide derivatives, DFT studies help in elucidating how different substituents affect the molecule's shape and electronic properties. nih.gov The calculations can determine key geometrical parameters like bond lengths, bond angles, and dihedral angles. semanticscholar.orgnih.gov For instance, in related thiophene (B33073) derivatives, the intramolecular distances of the thiophene ring and the amide linkage are calculated and can be compared with experimental values where available. bohrium.commdpi.com The interaction between the thiophene ring and phenylene rings in copolymers has been shown to decrease the energy gap and increase reactivity, a principle that can be applied to understand the electronic interplay within the 4-Hydroxy-N-octylthiophene-2-carboxamide structure. These computational studies provide a foundational understanding of the molecule's stability and potential reaction pathways. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical stability. researchgate.net
A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For various thiophene derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.44 to 5.07 eV. mdpi.comresearchgate.net This analysis is vital for predicting the potential application of these compounds in areas like molecular electronics and for understanding their biological activity. researchgate.net The specific substituents on the thiophene-2-carboxamide scaffold, such as the hydroxyl and N-octyl groups in this compound, would influence the precise value of this energy gap. nih.gov
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound Example |
|---|---|---|---|---|
| Thiophene Sulfonamide Derivatives | -6.98 to -6.21 | -2.77 to -1.56 | 3.44 to 4.65 | Compound 7 vs. Compound 3 |
| Pyrazole-Thiophene Amide Derivatives | Not Specified | Not Specified | 4.93 to 5.07 | General series |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Not Specified | Not Specified | 5.031 | N/A |
This table presents representative HOMO-LUMO energy gap values for classes of compounds related to this compound to illustrate the typical range observed in theoretical studies. nih.govmdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. mdpi.comnih.gov The MEP surface displays regions of varying electrostatic potential using a color spectrum. Red areas indicate negative potential, corresponding to regions rich in electrons (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack. mdpi.comresearchgate.net Blue areas represent positive potential, indicating electron-deficient regions (e.g., around hydrogen atoms of an NH group) that are prone to nucleophilic attack. mdpi.comresearchgate.net
In thiophene sulfonamide derivatives, the most negative regions are typically located on the oxygen atoms of the carboxyl or sulfonyl groups, while the most positive potential is found on the hydrogen of the amide group. mdpi.com This analysis helps identify potential sites for hydrogen bonding and other intermolecular interactions, which is crucial for understanding how the molecule might interact with a biological receptor. nih.gov The distribution of the HOMO and LUMO orbitals across the molecular structure further clarifies these reactive sites. For instance, the localization of the HOMO on an electron-rich part of the molecule and the LUMO on an electron-poor region can explain the primary sites for electron donation and acceptance, respectively. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are computational techniques that build upon quantum chemical calculations to predict how a molecule behaves in a more complex biological environment.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This technique is widely used in drug discovery to understand the binding mode and affinity of potential drug candidates. nih.govnih.gov For thiophene-2-carboxamide derivatives, docking studies have been performed against various protein targets to elucidate their mechanism of action. nih.govresearchgate.net
The process involves placing the ligand into the active site of the protein and calculating a binding score, which estimates the binding free energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov For example, docking studies on related compounds have shown that amide groups and other substituents can form crucial hydrogen bonds with residues like tyrosine and arginine within an enzyme's active site. nih.gov Such insights are essential for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guide the design of more potent analogs. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.gov While docking provides a static snapshot of the binding pose, MD simulations model the movements of atoms and molecules, confirming the stability of the docked conformation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling for thiophene carboxamide systems, including derivatives similar to this compound, is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in designing new, more potent molecules by predicting their activity based on calculated molecular descriptors.
In studies of substituted thiophene carboxamide derivatives, 2D-QSAR analyses have been performed to understand the structural requirements for specific biological activities, such as anti-tubercular effects. jetir.org The fundamental principle of these studies is that the variation in the biological activity of a group of compounds is dependent on the variation in their structural properties. The process involves creating a dataset of analogous compounds, calculating various molecular descriptors, and then generating a mathematical equation that links these descriptors to the observed activity. jetir.org
The descriptors used in QSAR models for thiophene derivatives typically fall into several categories:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: These quantify properties like charge distribution and orbital energies.
Spatial descriptors: These relate to the three-dimensional arrangement of atoms. jetir.org
A typical QSAR study on thiophene carboxamides involves sketching the molecules, calculating the physicochemical descriptors, and then splitting the data into a training set (usually around 70%) to build the model and a test set (around 30%) to validate its predictive power. jetir.org The quality and predictive ability of the resulting QSAR model are assessed using statistical metrics such as the square of the correlation coefficient (r²), the square of the cross-validation correlation coefficient (q²), and the predicted r² (pred_r²). High values for these metrics and low standard errors indicate a robust and reliable model. jetir.org For instance, research on thiophene analogs as anti-inflammatory agents has successfully used Hansch-type QSAR studies with various molecular descriptors to generate and cross-validate predictive equations. researchgate.net Such analyses indicate that electronic and spatial parameters can significantly influence the biological activity of this class of compounds. jetir.org
| Parameter | Description | Indication of a Good Model |
|---|---|---|
| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | High value (close to 1.0) |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model, determined by methods like leave-one-out. | High value |
| pred_r² (Predicted r²) | Measures the model's ability to predict the activity of an external test set of compounds. | High value |
| Standard Error | Indicates the absolute error of the predictions. | Low value |
Conformational Analysis and Tautomerism Studies
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the potential for existing in different isomeric forms. Conformational analysis and the study of tautomerism are therefore critical for understanding its interaction with biological targets.
Conformational Analysis: The conformation of thiophene-2-carboxamides is largely determined by the rotational barriers around the single bonds connecting the thiophene ring to the carboxamide group and the N-octyl chain. Computational and experimental studies on analogous molecules, such as N-methylthiophene-2-carboxamide, provide insight into the likely preferred conformations. researchgate.net The key dihedral angles define the orientation of the amide plane relative to the thiophene ring. researchgate.net
Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. In this compound, a hydrogen bond can form between the 4-hydroxy group and the carbonyl oxygen of the carboxamide group. Similarly, the amide N-H can interact with the sulfur atom of the thiophene ring. researchgate.net Density Functional Theory (DFT) calculations on related 3-hydroxy thiophene-2-carboxamide derivatives have shown that the hydrogen atom of the hydroxyl group can form a hydrogen bond with the carboxamide oxygen, with a bond distance well within the typical range for such interactions (e.g., 1.730–1.732 Å). nih.gov The interplay of these non-covalent interactions, alongside steric effects from the N-octyl chain, governs the molecule's conformational landscape and its lowest-energy state. researchgate.netnih.gov Computational chemistry tools are often used to generate possible low-energy conformations, which are then minimized using force fields like OPLS4 to identify the most stable structures. nih.gov
Tautomerism Studies: The 4-hydroxythiophene moiety of the molecule can potentially exist in equilibrium with its keto tautomer, 4-oxodihydrothiophene. This phenomenon, known as keto-enol tautomerism, is common in hydroxy-substituted heterocyclic systems. researchgate.netnih.gov The relative stability of these tautomers is a crucial factor, as they possess different electronic and hydrogen bonding properties, which can lead to different biological activities.
| Tautomeric Form | Key Structural Feature | General Properties |
|---|---|---|
| Enol (Hydroxy) Form | Aromatic thiophene ring with an -OH group at position 4. | Aromatic stability, hydrogen bond donor (-OH). |
| Keto Form | Non-aromatic dihydrothiophene ring with a carbonyl group (C=O) at position 4. | Loss of aromaticity, hydrogen bond acceptor (C=O). |
Computational studies, such as those using DFT at the B3LYP/6-311++G(d,p) level of theory, can predict the predominant tautomeric form in different environments (gas phase vs. solvent). researchgate.net For similar hydroxy-heterocycles like 4-hydroxyquinoline, the hydroxy (enol) form is often found to be the more stable and dominant tautomer. researchgate.net The stability is influenced by factors such as aromaticity and the possibility of intramolecular hydrogen bonding. researchgate.net Furthermore, the solvent environment can significantly impact the keto-enol equilibrium. Studies on other heterocyclic systems have shown that polar aprotic solvents may favor the keto form, while non-polar solvents can shift the equilibrium towards the enol form. nih.gov Spectroscopic methods like ¹H-NMR and ¹³C-NMR are definitive tools for experimentally confirming the existence and ratio of tautomers in solution. nih.gov For computational drug design, it is standard practice to generate possible tautomers and ionization states of a molecule before proceeding with further analysis like molecular docking. nih.gov
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Exploration of Molecular Recognition and Biological Interaction Mechanisms of Thiophene 2 Carboxamide Derivatives
Mechanisms of Antiproliferative Activity against Cellular Targets
Biomimetic Design and Target Interaction Hypothesis
The structural design of thiophene-2-carboxamide derivatives often employs a biomimetic approach, where compounds are engineered to mimic the structure or function of natural molecules to interact with specific biological targets. For instance, some thiophene (B33073) carboxamide derivatives have been developed as biomimetics of Combretastatin A-4 (CA-4), a natural anticancer agent, to replicate its biological activity. nih.gov
In the case of 4-Hydroxy-N-octylthiophene-2-carboxamide, the design incorporates key structural features that suggest a hypothesis for its target interactions. The core structure consists of a thiophene ring, which is a common pharmacophore in medicinal chemistry, linked to a carboxamide group. researchgate.net This carboxamide linkage (-CO-NH-) is a fundamental building block of proteins and is crucial for forming hydrogen bonds with biological receptors. mdpi.com
The molecule's design features two key regions for interaction:
The Hydrophilic Head: The 4-hydroxy-thiophene-2-carboxamide portion. The hydroxyl (-OH) and amide (NH) groups can act as hydrogen bond donors and acceptors, facilitating recognition and binding within the active sites of enzymes or receptors. nih.gov
The Lipophilic Tail: The N-octyl chain. This long alkyl chain provides significant hydrophobicity, suggesting potential interactions with non-polar pockets in target proteins or an ability to anchor the molecule within cellular membranes.
The combination of these features supports a hypothesis that this compound is designed to interact with targets possessing both polar and non-polar domains, potentially modulating their activity through specific binding events.
Cellular Pathway Modulation
Compounds that exhibit antioxidant properties often exert their protective effects by modulating specific cellular signaling pathways involved in the response to oxidative stress. A primary candidate for modulation by this compound is the NF-E2-related factor 2 (NRF2) pathway. nih.gov
The NRF2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept inactive in the cytoplasm. However, in the presence of oxidative stress, NRF2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. nih.gov This leads to the upregulation of protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1). nih.gov It is plausible that this compound could act as an NRF2 stabilizer, thereby enhancing the cell's intrinsic antioxidant defenses and protecting it from oxidative damage. nih.gov
Another potential mechanism involves the modulation of pathways related to cell survival and inflammation. For example, other bioactive molecules have been shown to protect retinal cells from oxidative damage by regulating the Sirtuin 1 (SIRT1)/Poly-ADP-Ribose Polymerase 1 (PARP1) axis. mdpi.com Given the structural features of this compound, it could potentially influence similar enzymatic pathways that are sensitive to the cellular redox state.
Antioxidant Mechanisms and Radical Scavenging Properties
Thiophene derivatives are recognized for their antioxidant capabilities, which are attributed to their unique electronic and structural properties. nih.gov The presence of a sulfur atom in the heterocyclic ring contributes to the molecule's ability to participate in redox reactions. mdpi.com
Studies on structurally related 3-hydroxy thiophene-2-carboxamide derivatives have demonstrated their capacity to act as antioxidants. nih.gov The antioxidant properties of these compounds are often evaluated using standard assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. nih.govmdpi.com In these assays, the ability of the compound to donate an electron or hydrogen atom to neutralize the stable free radical is measured spectrophotometrically. mdpi.complos.org Research on related hydroxy-thiophene derivatives shows moderate to significant inhibition of free radicals, confirming the antioxidant potential of this class of compounds. nih.gov
Table 1: Antioxidant Activity of Related Thiophene-2-Carboxamide Derivatives This table presents data for structurally similar compounds to illustrate the antioxidant potential of the hydroxy-thiophene-2-carboxamide scaffold.
Molecular Basis of Free Radical Quenching
The primary mechanism by which this compound likely quenches free radicals is through hydrogen atom donation from its phenolic hydroxyl (-OH) group. nih.gov Phenolic compounds are well-known antioxidants because the hydrogen atom on the hydroxyl group can be readily abstracted by a free radical (R•), leading to the formation of a more stable phenoxyl radical and neutralizing the reactive species (ROH + R• → RO• + RH). The stability of the resulting phenoxyl radical is key to its effectiveness, as it is less reactive and can prevent the propagation of radical chain reactions.
Computational studies on similar thiophene derivatives using Density Functional Theory (DFT) have provided insights into their antioxidant activity. nih.gov These studies often analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and can donate an electron more readily, which is a characteristic of a good antioxidant. nih.gov Furthermore, the sulfur atom within the thiophene ring can also contribute to the antioxidant capacity by acting as a reducing agent. mdpi.com
Protection Against Oxidative Damage
By effectively scavenging free radicals, this compound can protect cells and tissues from oxidative damage. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals—and the body's ability to neutralize them. nih.gov Excess ROS can damage vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, leading to cellular dysfunction and death. mdpi.com
The antioxidant action of this compound serves as a protective mechanism. By neutralizing ROS, the compound can inhibit lipid peroxidation, thereby preserving the integrity of cellular membranes. nih.gov It can also prevent oxidative modifications to proteins and DNA, which could otherwise impair enzyme function and lead to mutations. Through these radical scavenging and potential cell-pathway modulating activities, the compound helps maintain cellular homeostasis and protects against the pathological conditions associated with oxidative stress. nih.gov
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
Advanced Applications and Future Research Trajectories for Thiophene 2 Carboxamide Analogues
Development in Organic Electronic Materials
The field of organic electronics has seen remarkable growth, driven by the demand for flexible, lightweight, and cost-effective electronic devices. Thiophene-based materials are at the forefront of this revolution, and thiophene-2-carboxamide analogues, including 4-Hydroxy-N-octylthiophene-2-carboxamide, are emerging as crucial components in this domain.
Thiophene-containing molecules are excellent building blocks for organic semiconductors due to their π-conjugated systems, which facilitate charge transport. The thiophene (B33073) ring's electron-rich nature, stemming from the sulfur atom's lone pairs, contributes to the delocalization of π-electrons, a key requirement for semiconducting behavior.
The general structure of thiophene-2-carboxamide allows for the introduction of various functional groups at different positions of the thiophene ring and the amide nitrogen. This versatility is critical for tuning the electronic properties of the resulting materials. For instance, the hydroxyl (-OH) group at the 4-position in this compound can act as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) energy level. The N-octyl chain, a long alkyl group, can enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.
The amide linkage (-CONH-) itself plays a significant role. It can promote intermolecular hydrogen bonding, which can lead to more ordered molecular packing in the solid state. This ordered arrangement is highly desirable for efficient charge transport in organic semiconductors. The planarity of the thiophene-carboxamide core can also be controlled by the steric hindrance of the substituents, which in turn affects the π-π stacking and charge mobility.
Future research in this area will likely focus on synthesizing a wider variety of this compound analogues with different substituents to systematically study their structure-property relationships. Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to predict the electronic properties of new designs before their synthesis, accelerating the discovery of high-performance organic semiconductors.
Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) are two of the most prominent applications of organic semiconductors. Thiophene-2-carboxamide derivatives have the potential to be used as the active semiconductor layer in OFETs and as host or charge-transporting materials in OLEDs.
In OFETs, the performance is largely determined by the charge carrier mobility of the organic semiconductor. The ability of thiophene-2-carboxamides to self-assemble into well-ordered structures through hydrogen bonding and π-π stacking is advantageous for achieving high mobility. The long alkyl chains, such as the octyl group in this compound, can also influence the thin-film morphology, which is another critical factor for OFET performance.
For OLEDs, the key requirements for materials include appropriate energy levels (HOMO and LUMO) for efficient charge injection and transport, as well as high photoluminescence quantum yield for emissive layer materials. The electronic properties of thiophene-2-carboxamides can be tuned by chemical modification to match the energy levels of other materials in the OLED stack, thereby improving device efficiency and stability. The hydroxyl group in this compound could also be a site for further functionalization to introduce chromophores for light emission.
The table below summarizes the key structural features of this compound and their potential impact on OFET and OLED performance.
| Structural Feature | Potential Impact on OFETs | Potential Impact on OLEDs |
| Thiophene Ring | Provides the π-conjugated system for charge transport. | Facilitates charge injection and transport. |
| Carboxamide Linkage | Promotes intermolecular hydrogen bonding, leading to ordered packing and higher charge mobility. | Can influence thin-film morphology and stability. |
| 4-Hydroxy Group | Acts as an electron-donating group, tuning the HOMO level for p-type semiconductivity. | Can be used for further functionalization to attach emissive units. |
| N-Octyl Chain | Enhances solubility for solution processing and influences thin-film morphology. | Improves processability and can affect intermolecular interactions. |
Future research will involve the fabrication and characterization of OFET and OLED devices incorporating this compound and its analogues to experimentally validate their potential and optimize their performance.
Materials Science Applications Beyond Electronics
The utility of thiophene-2-carboxamide analogues extends beyond electronics into other areas of materials science, such as corrosion inhibition and sensor technology.
Corrosion of metals is a significant industrial problem, and organic inhibitors are widely used to mitigate it. Thiophene derivatives have shown great promise as corrosion inhibitors, particularly for steel in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
The corrosion inhibition mechanism of thiophene-2-carboxamides involves the interaction of the molecule's heteroatoms (sulfur, nitrogen, and oxygen) and the π-electrons of the thiophene ring with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate-type bond, resulting in strong adsorption. The presence of multiple adsorption centers in this compound—the sulfur atom of the thiophene ring, the nitrogen and oxygen atoms of the amide group, and the oxygen atom of the hydroxyl group—suggests that it could be a highly effective corrosion inhibitor.
The adsorption process can be influenced by several factors, including the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. The performance of thiophene-based corrosion inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.
Studies on various thiophene derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.
The table below outlines the expected corrosion inhibition properties of this compound based on the general behavior of similar compounds.
| Property | Expected Behavior of this compound |
| Inhibition Efficiency | High, due to multiple adsorption centers (S, N, O atoms and π-electrons). |
| Inhibition Mechanism | Adsorption on the metal surface, forming a protective film. |
| Inhibitor Type | Mixed-type, inhibiting both anodic and cathodic reactions. |
| Adsorption Isotherm | Likely to follow the Langmuir adsorption isotherm. |
Future research should focus on the experimental evaluation of this compound and its derivatives as corrosion inhibitors for various metals and alloys in different corrosive environments. Quantum chemical calculations can also be employed to correlate the molecular structure of these inhibitors with their inhibition efficiency, aiding in the design of even more effective corrosion protection agents.
Ion selective membrane sensors are analytical devices that can selectively detect the concentration of specific ions in a solution. A key component of these sensors is the ionophore, a molecule that can selectively bind to the target ion. Thiophene derivatives, with their ability to coordinate with metal ions through their heteroatoms, are promising candidates for the development of novel ionophores.
The structure of this compound contains several potential binding sites for metal ions, including the oxygen atoms of the hydroxyl and carbonyl groups, and the sulfur atom of the thiophene ring. The spatial arrangement of these atoms could create a cavity that is selective for a particular ion. The long octyl chain would ensure the lipophilicity of the ionophore, which is necessary for its incorporation into the polymer membrane of the sensor.
The selectivity of an ionophore is determined by how strongly it binds to the target ion compared to other ions present in the sample. This can be tailored by modifying the structure of the thiophene-2-carboxamide molecule. For example, changing the substituents on the thiophene ring or the length of the N-alkyl chain could alter the size and shape of the binding cavity, thereby changing its selectivity for different ions.
While there is limited specific research on thiophene-2-carboxamides as ionophores, the broader class of thiophene-containing ligands has been used in ion-selective electrodes for the detection of various metal ions. For instance, a PVC membrane sensor based on a thiophene-containing Schiff base has been developed for the selective determination of Cd(II) ions.
The potential of this compound as an ionophore is summarized in the table below.
| Feature | Relevance to Ion Selective Sensors |
| Coordination Sites | Oxygen and sulfur atoms can act as binding sites for metal ions. |
| Structural Tunability | The molecular structure can be modified to achieve selectivity for specific ions. |
| Lipophilicity | The N-octyl chain provides the necessary lipophilicity for membrane incorporation. |
Future research in this area should involve the synthesis of a library of this compound analogues and the evaluation of their ion-binding properties using techniques such as UV-Vis and NMR spectroscopy. This would be followed by the fabrication and testing of ion-selective electrodes based on the most promising candidates.
Photochromic and Photoswitchable Molecular Systems
Photochromic molecules are compounds that can undergo a reversible transformation between two forms with different absorption spectra upon exposure to light. This property makes them attractive for a variety of applications, including optical data storage, molecular switches, and smart windows. Thiophene derivatives, particularly dithienylethenes, are a well-known class of photochromic compounds.
The photochromic behavior of dithienylethenes is based on a reversible electrocyclic reaction between an open-ring isomer and a closed-ring isomer, triggered by UV and visible light, respectively. The thiophene rings play a crucial role in this process, and their substituents can significantly influence the photochromic properties, such as the absorption wavelengths of the two isomers and the quantum yields of the photoreactions.
While this compound itself is not a dithienylethene, the thiophene-2-carboxamide moiety can be incorporated into photochromic systems. For example, it could be attached as a substituent to a known photochromic core, such as a dithienylethene or a spiropyran, to modulate its properties. The hydroxyl group could be used as a handle for further chemical modifications to create more complex photoswitchable systems.
Furthermore, some N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have been shown to exhibit photochromism through a Z–E isomerization followed by an N→O acyl migration. nih.gov This suggests that the carboxamide group, in a suitable molecular framework, can participate in photochemical reactions.
The potential for developing photochromic systems based on this compound is outlined in the table below.
| Approach | Description | Potential Outcome |
| Incorporation into Dithienylethenes | Synthesizing dithienylethenes with this compound substituents. | Tuning of photochromic properties such as absorption maxima and switching speed. |
| Functionalization of Photochromic Cores | Using the hydroxyl group to attach the molecule to other photochromic systems. | Creation of novel photoswitchable materials with tailored properties. |
| Exploration of Novel Photochromic Mechanisms | Investigating the possibility of photo-induced reactions involving the carboxamide group. | Discovery of new classes of photochromic compounds. |
Future research will likely explore the synthesis of such hybrid molecules and the detailed investigation of their photochemical and photophysical properties using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and laser flash photolysis. The goal is to develop robust and efficient photoswitchable molecular systems for advanced technological applications.
Design Principles for Light-Modulated Biological Functions
The application of light to control biological processes, a field known as photopharmacology, offers the potential for targeted therapies with reduced off-target effects. Thiophene derivatives have been investigated for their photoresponsive properties, which can be harnessed for such applications. acs.orgmdpi.com The design of thiophene-based compounds with light-modulated biological functions is guided by several key principles:
Incorporation of a Photoswitchable Moiety: To impart light sensitivity, a photoswitchable group can be incorporated into the thiophene-2-carboxamide structure. Azobenzenes are a common choice, as they undergo reversible isomerization from a thermally stable trans isomer to a cis isomer upon irradiation with UV-A light, with the reverse isomerization occurring with visible light or thermally.
Wavelength-Specific Activation: The choice of the photoswitchable moiety determines the wavelength of light required for activation and deactivation. For biological applications, it is often desirable to use light in the visible or near-infrared spectrum to minimize tissue damage and maximize penetration depth.
Conformational Control of Activity: The photoisomerization of the appended moiety should induce a significant conformational change in the thiophene-2-carboxamide derivative. This change in shape can be designed to either activate or deactivate the compound's interaction with its biological target. For instance, one isomer may possess the correct geometry to bind to a receptor's active site, while the other isomer is sterically hindered.
Stability of Isomers: The thermal stability of the isomers is a critical consideration. For applications requiring sustained activity in the dark, the thermally stable isomer should be the active form. Conversely, for applications where the effect should be transient and light-dependent, the active isomer should revert to the inactive form in the absence of light.
By applying these principles, it is conceivable to design a this compound analogue that could, for example, have its therapeutic activity turned on or off at a specific site in the body using light, thereby localizing the therapeutic effect and minimizing systemic side effects.
Reversible Photoisomerization and Conformational Control
The core mechanism enabling light-modulated biological function is reversible photoisomerization. Thiophene-containing compounds can be designed to undergo significant and reversible changes in their three-dimensional structure upon exposure to specific wavelengths of light. netsci-journal.comrsc.org This process is underpinned by the principles of photochemistry and conformational analysis.
Upon absorption of a photon of a specific energy (wavelength), a photosensitive molecule is promoted to an electronically excited state. In this excited state, the energy landscape of the molecule is altered, allowing for rotation around chemical bonds that are typically restricted in the ground state. This rotation can lead to a different, geometrically distinct isomer. The return to the ground electronic state "locks" the molecule in this new conformation. This process can often be reversed by applying a different wavelength of light or through thermal relaxation. rsc.org
The following table illustrates the general concept of photoisomerization:
| Property | State A (e.g., trans-isomer) | State B (e.g., cis-isomer) |
| Inducing Light | UV-A | Visible Light / Thermal |
| Conformation | Extended, more planar | Bent, less planar |
| Biological Activity | Active / Inactive | Inactive / Active |
| Thermal Stability | Generally more stable | Generally less stable |
This level of conformational control is a powerful tool in the design of precisely targeted therapies, and the thiophene-2-carboxamide scaffold provides a robust framework for the development of such photoresponsive molecules.
Emerging Research Areas and Unexplored Therapeutic Modalities
The versatility of the thiophene-2-carboxamide scaffold opens up numerous avenues for future research and the exploration of novel therapeutic applications. benthamdirect.com While much of the existing research has focused on areas like cancer and infectious diseases, several emerging fields hold significant promise for derivatives of this class. encyclopedia.pubmdpi.com
Neurodegenerative Diseases: The structural features of some thiophene derivatives, including their ability to cross the blood-brain barrier, make them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Research could focus on designing analogues that inhibit protein aggregation or modulate key signaling pathways involved in neuronal survival.
Inflammatory and Autoimmune Diseases: Thiophene-based compounds have shown potential as anti-inflammatory agents. mdpi.comnih.gov Future research could explore the development of selective inhibitors of inflammatory mediators, such as cytokines or specific enzymes involved in the inflammatory cascade. The N-octyl chain of this compound could enhance its interaction with lipid membranes, potentially targeting membrane-associated inflammatory proteins.
Metabolic Disorders: The diverse biological activities of thiophene derivatives suggest their potential in addressing metabolic disorders like diabetes and obesity. Research could be directed towards the discovery of analogues that modulate metabolic enzymes or receptors involved in glucose and lipid metabolism.
Antiviral Agents: The need for new antiviral therapies is ongoing. The thiophene-2-carboxamide scaffold could be functionalized to target viral enzymes or entry mechanisms, offering a potential avenue for the development of novel antiviral drugs.
The following table summarizes potential research areas and corresponding therapeutic targets for thiophene-2-carboxamide analogues:
| Emerging Research Area | Potential Therapeutic Target | Rationale |
| Neurodegenerative Diseases | Protein kinases, Aggregating proteins | Modulation of pathways involved in neuronal death and protein misfolding. |
| Inflammatory Diseases | Cyclooxygenases, Lipoxygenases, Cytokines | Inhibition of key mediators of the inflammatory response. mdpi.com |
| Metabolic Disorders | Metabolic enzymes, Nuclear receptors | Regulation of glucose and lipid homeostasis. |
| Virology | Viral proteases, Polymerases, Entry proteins | Inhibition of critical viral replication and infection processes. |
Challenges and Opportunities in the Design and Development of Thiophene-Based Compounds
Despite the significant therapeutic potential of thiophene-based compounds, their design and development are not without challenges. nih.gov Addressing these challenges will be crucial for translating promising laboratory findings into clinical applications.
Challenges:
Metabolic Stability and Toxicity: The thiophene ring can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. acs.org These metabolites can potentially cause toxicity, which is a significant hurdle in drug development. Strategies to mitigate this include the introduction of blocking groups at metabolically labile positions or the use of bioisosteric replacements for the thiophene ring.
Selectivity: Achieving high selectivity for the intended biological target over other related targets is a common challenge in drug design. For thiophene-2-carboxamide derivatives, careful structural modifications are required to optimize interactions with the desired target and minimize off-target effects.
Physicochemical Properties: Optimizing the physicochemical properties of these compounds, such as solubility and permeability, is essential for achieving good oral bioavailability and a favorable pharmacokinetic profile. The N-octyl group in this compound would significantly increase its lipophilicity, which could impact its solubility and distribution in the body.
Opportunities:
Structure-Based Drug Design: Advances in structural biology and computational chemistry provide powerful tools for the rational design of thiophene-based compounds with improved potency and selectivity. nih.gov By understanding the three-dimensional structure of the target protein, it is possible to design molecules that fit precisely into the binding site.
Fragment-Based Drug Discovery: This approach involves screening small, low-molecular-weight fragments for weak binding to the target. Promising fragments can then be grown or linked together to create more potent lead compounds. The thiophene-2-carboxamide core could serve as a starting point for fragment-based approaches.
Exploitation of Underexplored Chemical Space: There is still a vast chemical space around the thiophene-2-carboxamide scaffold that remains to be explored. The synthesis and biological evaluation of novel derivatives with diverse substitution patterns will likely lead to the discovery of new therapeutic agents.
Combination Therapies: Thiophene-based compounds could be developed for use in combination with other drugs to achieve synergistic effects or to overcome drug resistance.
The continued exploration of the chemistry and biology of thiophene-2-carboxamide derivatives, coupled with the application of modern drug discovery technologies, holds great promise for the development of new and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
